Cas no 627526-21-0 (1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-)

1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24887982-1.0g |
2-(7-ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
627526-21-0 | 95% | 1.0g |
$0.0 | 2023-01-02 |
1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
1,3,2-Dioxaborolane, 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
The compound with CAS No. 627526-21-0, known as 1,3,2-Dioxaborolane, specifically 2-(7-ethoxy-2-naphthalenyl)-4,4,5,5-tetramethyl, is a highly specialized boron-containing heterocyclic compound. This molecule has garnered significant attention in the fields of organic synthesis and materials science due to its unique structural properties and potential applications in advanced chemical systems.
1,3,2-Dioxaborolane derivatives are known for their stability and reactivity under specific conditions. The presence of the naphthalenyl group in this compound introduces aromaticity and enhances its electronic properties. The ethoxy substituent further modifies the molecule's reactivity and solubility characteristics. Recent studies have highlighted the importance of such functional groups in tuning the electronic behavior of boron-containing compounds for applications in optoelectronics and catalysis.
The synthesis of 1,3,2-Dioxaborolane derivatives has been a topic of extensive research. Modern methodologies often employ transition metal-catalyzed coupling reactions to construct these compounds efficiently. For instance, the use of palladium catalysts in cross-coupling reactions has enabled the precise incorporation of the naphthalenyl group into the dioxaborolane framework. This approach not only enhances yield but also allows for greater control over the stereochemistry of the final product.
One of the most promising applications of this compound lies in its use as a precursor for advanced materials. The dioxaborolane framework is known to undergo various transformations under thermal or photochemical conditions. Recent research has demonstrated its potential as a building block for constructing two-dimensional materials with tailored electronic properties. Such materials could find applications in flexible electronics and energy storage devices.
In addition to its material science applications, 1,3,2-Dioxaborolane has shown promise in medicinal chemistry. The naphthalenyl group is known to exhibit bioactivity in certain contexts, making this compound a valuable starting point for drug discovery efforts. Researchers are actively exploring its potential as a scaffold for developing new therapeutic agents targeting various disease states.
The study of 1,3,2-Dioxaborolane derivatives has also contributed significantly to our understanding of boron chemistry. Boron-based compounds are increasingly being recognized for their role in sustainable chemistry due to their ability to facilitate catalytic processes with high efficiency and selectivity. The insights gained from studying this compound are paving the way for the development of new catalysts that could revolutionize industrial chemical processes.
From an environmental standpoint, the synthesis and application of 1,3,2-Dioxaborolane derivatives are being optimized to minimize ecological impact. Green chemistry principles are being integrated into their production processes to ensure that they align with global sustainability goals. This includes the use of renewable feedstocks and energy-efficient reaction conditions.
In conclusion, 1,3,2-Dioxaborolane, particularly the derivative with CAS No. 627526-21-0 (2-(7-ethoxy-2-naphthalenyl)-4,4,5,tetramethyl), represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique combination of structural features and functional groups positions it as a key player in advancing modern chemical research and development.
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